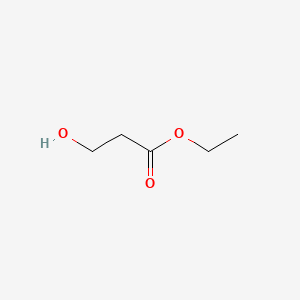

Ethyl 3-hydroxypropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDLORMZNPQILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512007 | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-72-3 | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-hydroxypropanoate (CAS 623-72-3)

This guide provides a comprehensive technical overview of Ethyl 3-hydroxypropanoate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and material science. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, characterization, and application.

Introduction and Strategic Importance

This compound (E3HP), with the CAS number 623-72-3, is a valuable building block in organic synthesis.[1] Its structure, featuring both a hydroxyl and an ester functional group, allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, fine chemicals, and biodegradable polymers.[2][3] The strategic importance of E3HP lies in its ability to introduce a hydrophilic, three-carbon chain into a target molecule, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic and analytical procedures.

| Property | Value | Source(s) |

| CAS Number | 623-72-3 | |

| Molecular Formula | C5H10O3 | |

| Molecular Weight | 118.13 g/mol | |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 187.5 °C at 760 mmHg | |

| Density | 1.054 g/cm³ | [5] |

| Flash Point | 79.1 °C | |

| Solubility | Soluble in water | [6] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | [4] |

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, available starting materials, and stereochemical requirements.

The Reformatsky Reaction: A Classic Approach

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters.[7] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7] For the synthesis of this compound, ethyl bromoacetate is reacted with formaldehyde.

Mechanism: The reaction is initiated by the oxidative addition of zinc to the carbon-halogen bond of ethyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate.[7][8] This enolate then undergoes nucleophilic addition to the carbonyl carbon of formaldehyde.[8] Subsequent acidic workup protonates the resulting alkoxide to yield this compound.[8]

Caption: Mechanism of the Reformatsky reaction for E3HP synthesis.

Experimental Protocol:

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous ether or THF until the color disappears.

-

Reaction Initiation: Add a solution of ethyl bromoacetate (1.0 equivalent) and formaldehyde (paraformaldehyde, 1.1 equivalents) in anhydrous THF dropwise to the activated zinc suspension. The reaction is often initiated by gentle heating.

-

Reaction Progression: Maintain the reaction mixture at a gentle reflux for 2-3 hours after the addition is complete. Monitor the disappearance of the starting materials by TLC or GC.

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Biocatalytic Synthesis: An Enantioselective and Green Approach

Enzymatic catalysis offers a highly selective and environmentally benign route to chiral molecules.[9] Lipases are commonly employed for the kinetic resolution of racemic β-hydroxy esters or the enantioselective acylation of diols.[10][11]

Principle: The kinetic resolution of racemic this compound can be achieved through enantioselective acylation catalyzed by a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated.

Caption: Biocatalytic kinetic resolution of racemic E3HP.

Experimental Protocol (Lipase-catalyzed Acylation):

-

Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an organic solvent (e.g., tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0 equivalents).

-

Enzyme Addition: Add an immobilized lipase, for instance, Candida antarctica lipase B (CAL-B, Novozym 435), to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by chiral GC or HPLC until approximately 50% conversion is reached.

-

Enzyme Removal: Filter off the immobilized enzyme for reuse.

-

Purification: Concentrate the filtrate and separate the unreacted (S)-Ethyl 3-hydroxypropanoate from the acylated (R)-enantiomer by column chromatography.

-

Hydrolysis (Optional): The separated (R)-acylated ester can be hydrolyzed to obtain (R)-Ethyl 3-hydroxypropanoate.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. A typical spectrum would show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons adjacent to the hydroxyl and carbonyl groups will appear as distinct multiplets. The hydroxyl proton will be a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester group.[12][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 118.[2] Common fragmentation patterns include the loss of an ethoxy group (-OC₂H₅) and the loss of water (-H₂O) from the molecular ion.[1][14][15]

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of E3HP. Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) is often employed to improve volatility and peak shape.[16][17]

Caption: Workflow for GC-MS analysis of E3HP.

GC-MS Protocol (Quantitative Analysis):

-

Sample Preparation and Derivatization: To a dried sample containing this compound, add anhydrous pyridine and a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 60°C for 30 minutes.[16]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated derivative.

-

-

Quantification: Create a calibration curve using derivatized standards of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of non-volatile or thermally labile compounds and can be used to assess the purity of this compound without derivatization.[17][18]

HPLC Protocol (Purity Assessment):

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) as E3HP lacks a strong chromophore.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the sample and integrate the peak areas to determine the purity.

Applications in Drug Development and Beyond

This compound serves as a critical starting material and intermediate in the synthesis of a variety of important molecules.

Pharmaceutical Intermediates

-

Oseltamivir (Tamiflu®): While not a direct precursor in the commercial synthesis from shikimic acid, structurally related β-hydroxy esters are key intermediates in alternative synthetic routes to the antiviral drug Oseltamivir.[19][20][21][22][23] The stereochemistry of the hydroxyl and ester groups is crucial for the subsequent transformations to build the complex cyclohexene core of the drug.[20]

-

β-Lactam Antibiotics: The β-lactam core is a fundamental structural motif in a vast class of antibiotics.[24][25][26][27] Enantiopure 3-hydroxypropanoate derivatives can be used as chiral building blocks for the synthesis of the side chains of certain β-lactam antibiotics, influencing their antibacterial spectrum and potency.[24]

Biodegradable Polymers for Drug Delivery

The biocompatibility and biodegradability of polymers derived from 3-hydroxypropanoic acid and its esters make them attractive for biomedical applications.[3][28][29][30][31] These polymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.[28] The ester and hydroxyl functionalities of E3HP allow for its incorporation into polyester backbones through polymerization.

Safety and Handling

This compound is classified as an irritant.[22] It may cause skin, eye, and respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a molecule of considerable synthetic utility with established and emerging applications in the pharmaceutical and materials science sectors. Its straightforward synthesis, coupled with the versatility of its dual functional groups, ensures its continued importance as a key building block for the creation of complex and high-value molecules. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

Scribd. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configur. Retrieved from [Link]

-

ELTE Reader. (n.d.). New biocatalytic procedures for the enantioselective synthesis of 3-aryl-3-hydroxy propanoates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Oseltamivir: Understanding Key Intermediates. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxypropanoic acid ethyl ester. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

YouTube. (2020, May 22). Interpreting Mass Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

PubChem. (n.d.). ethyl (3R)-3-hydroxybutanoate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, November 9). Interpretation of the following mass spectrum. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 19). Navigating the Synthesis of Oseltamivir: The Importance of Purity in Intermediates. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]

-

Patsnap. (2025, July 22). Ethyl Propanoate in Biodegradable Polymer Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2009137916A1 - Processes and intermediates for the preparation of oseltamivir and analogs thereof.

-

NIST WebBook. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. Retrieved from [Link]

-

IISTE. (n.d.). Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0003453). Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

YouTube. (2020, May 7). Interpreting mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

KTH Royal Institute of Technology. (n.d.). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Perflavory. (n.d.). This compound, 623-72-3. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

-

IOSR Journal. (n.d.). Synthesis of novel β-Lactam derivative and its antibacterial activity. Retrieved from [Link]

-

ResearchGate. (2025, May 6). Biodegradable Polymers in Drug Delivery: A Detailed Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biodegradable Polymers for Drug Delivery Systems. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Biodegradable Polymers in Drug Delivery: A Detailed Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, June 21). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, October 5). A Review of Biodegradable Natural Polymer-Based Nanoparticles for Drug Delivery Applications. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Frontiers. (2022, April 4). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Ethyl Propanoate in Biodegradable Polymer Synthesis [eureka.patsnap.com]

- 4. This compound | 623-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 623-72-3 | FE122905 [biosynth.com]

- 6. This compound, 623-72-3 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. doctorat.ubbcluj.ro [doctorat.ubbcluj.ro]

- 12. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]

- 13. Ethyl 3-hydroxybenzoate [webbook.nist.gov]

- 14. uni-saarland.de [uni-saarland.de]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 21. nbinno.com [nbinno.com]

- 22. WO2009137916A1 - Processes and intermediates for the preparation of oseltamivir and analogs thereof - Google Patents [patents.google.com]

- 23. iiste.org [iiste.org]

- 24. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 27. iosrjournals.org [iosrjournals.org]

- 28. researchgate.net [researchgate.net]

- 29. kinampark.com [kinampark.com]

- 30. asianjpr.com [asianjpr.com]

- 31. A Review of Biodegradable Natural Polymer-Based Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-Hydroxypropanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 3-hydroxypropanoate, a seemingly simple bifunctional molecule, holds significant potential as a versatile building block in modern organic synthesis. Its inherent hydroxyl and ester moieties provide two reactive centers, enabling its incorporation into a diverse array of more complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, delves into the core chemical principles of this compound, offering a comprehensive overview of its structure, synthesis, spectroscopic characterization, and applications, with a particular focus on its emerging role in pharmaceutical development. As a senior application scientist, the aim is to provide not just a compilation of data, but a cohesive narrative that underscores the causality behind experimental choices and the inherent logic of its synthetic utility.

Molecular Structure and Physicochemical Properties

This compound is a clear, colorless liquid. Its molecular structure is characterized by a three-carbon propanoate backbone with a hydroxyl group at the C3 position and an ethyl ester at the C1 position.

Chemical Formula and Structure

The molecular formula of this compound is C₅H₁₀O₃, and its molecular weight is 118.13 g/mol .[1] The structure is depicted below:

Caption: 2D Chemical Structure of this compound

The IUPAC name for this compound is this compound.[1] Other common synonyms include ethyl 3-hydroxypropionate.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| CAS Number | 623-72-3 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 187 °C at 760 mmHg | [3] |

| Density | 1.054 g/cm³ | [4] |

| Flash Point | 86 °C | [2] |

| Solubility | Soluble in water | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the reduction of ethyl 3-oxopropanoate. This method is favored for its relatively mild conditions and good yields.

Synthesis via Reduction of Ethyl 3-Oxopropanoate

This protocol describes the synthesis of this compound by the reduction of ethyl 3-oxopropanoate using sodium borohydride in ethanol. This method is a standard procedure for the reduction of β-keto esters to their corresponding β-hydroxy esters.

Reaction Scheme:

Sources

- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 623-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 623-72-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | 623-72-3 | FE122905 [biosynth.com]

- 5. This compound, 623-72-3 [thegoodscentscompany.com]

Ethyl 3-hydroxypropanoate synthesis from 3-hydroxypropanoic acid

An In-depth Technical Guide to the Synthesis of Ethyl 3-Hydroxypropanoate from 3-Hydroxypropanoic Acid

Abstract

This compound is a valuable ester with applications ranging from specialty solvents to a precursor in the synthesis of fine chemicals and polymers.[1] Its parent molecule, 3-hydroxypropanoic acid (3-HP), is recognized as a key bio-derived platform chemical, making the efficient and sustainable synthesis of its derivatives a critical area of research.[2][3] This guide provides a comprehensive technical overview of the primary methodologies for synthesizing this compound via the direct esterification of 3-hydroxypropanoic acid. We will explore the mechanistic underpinnings of Fischer-Speier esterification and compare various catalytic systems, including traditional homogeneous acid catalysis, modern heterogeneous solid-acid catalysis, and green biocatalytic approaches. Detailed, field-proven protocols are provided to enable researchers and drug development professionals to implement these methods effectively.

Introduction: The Significance of 3-Hydroxypropanoic Acid and its Esters

3-Hydroxypropanoic acid (3-HP) is a three-carbon beta-hydroxy acid that serves as a versatile building block for numerous commercially important chemicals, including acrylic acid and biodegradable polymers like poly(3-hydroxypropionate).[2][3] The conversion of 3-HP into its corresponding esters, such as this compound, enhances its utility by modifying its physical properties (e.g., boiling point, solubility) and enabling its use in a wider array of applications.[1] The direct esterification of 3-HP with ethanol presents the most atom-economical route to this compound.

The core chemical transformation is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

The primary challenge in this synthesis is overcoming the unfavorable chemical equilibrium.[4] To achieve high yields, the equilibrium must be shifted towards the products. Common strategies include using a large excess of one reactant (typically the alcohol) or removing the water byproduct as it forms, often through azeotropic distillation.[6][7][8] The choice of catalyst is paramount, influencing not only the reaction rate but also the overall process efficiency, environmental impact, and ease of product purification.

Mechanistic Pathway: The Fischer-Speier Esterification

Understanding the reaction mechanism is crucial for optimizing reaction conditions. The Fischer esterification proceeds through a series of reversible proton transfer and nucleophilic acyl substitution steps.[6][7]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-hydroxypropanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][9]

-

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral oxonium ion intermediate.[10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound product and regenerate the acid catalyst.[6][9]

Catalytic Strategies: A Comparative Analysis

The choice of catalyst dictates the reaction conditions, workup procedure, and overall sustainability of the synthesis. We will examine three primary classes of catalysts.

| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages |

| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | 60-110 °C, Reflux | Low cost, high activity, readily available.[4] | Corrosive, difficult to separate from product, generates acidic waste, potential for side reactions.[11] |

| Heterogeneous Acid | Amberlyst-15 | 60-100 °C | Easily separable and recyclable, non-corrosive, environmentally friendly, high selectivity.[12][13] | Higher initial cost, potential for mass transfer limitations, may have lower activity than homogeneous counterparts.[14] |

| Biocatalyst (Lipase) | Novozym 435 (Candida antarctica Lipase B) | 30-60 °C | High selectivity (avoids side reactions), operates under mild conditions, green and sustainable, reusable.[15][16] | Higher cost, sensitive to temperature and solvent, slower reaction rates.[16] |

Experimental Protocols & Field Insights

The following protocols represent robust and validated methods for the synthesis of this compound.

Method A: Heterogeneous Catalysis with Amberlyst-15

This method is highly recommended for its simplicity, efficiency, and environmental benefits. Amberlyst-15 is a strongly acidic, macroreticular, sulfonic acid ion-exchange resin that functions as a solid-phase catalyst, dramatically simplifying product purification.[11][12]

Rationale: The solid nature of Amberlyst-15 allows for its complete removal by simple filtration, eliminating the need for aqueous workups to neutralize a corrosive acid catalyst. This approach minimizes waste and allows for the catalyst to be regenerated and reused multiple times.[12] Using an excess of ethanol serves as both a reactant and a solvent, driving the equilibrium towards the product.

Step-by-Step Protocol:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypropanoic acid (e.g., 0.1 mol, 9.01 g).

-

Reagent Addition: Add a significant excess of absolute ethanol (e.g., 100 mL). The ethanol acts as both a reactant and the solvent.

-

Catalyst Loading: Add Amberlyst-15 resin (e.g., 5-10% by weight of the carboxylic acid, ~0.5-1.0 g).

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-8 hours.

-

Catalyst Removal: After cooling the mixture to room temperature, remove the Amberlyst-15 catalyst by vacuum filtration. Wash the recovered resin with a small amount of fresh ethanol to recover any adsorbed product. The catalyst can be washed and dried for reuse.

-

Purification: Remove the excess ethanol from the filtrate using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to yield pure this compound (Boiling Point: ~187 °C at atmospheric pressure).[17][18]

Method B: Biocatalysis with Immobilized Lipase

This enzymatic approach offers exceptional selectivity under very mild conditions, making it ideal for sensitive substrates. Lipases, which naturally hydrolyze esters, can be used to catalyze the reverse reaction in non-aqueous or low-water environments.[16] Novozym 435, an immobilized form of Candida antarctica lipase B, is a particularly robust and widely used biocatalyst for esterification.[15]

Rationale: The enzyme's high selectivity prevents side reactions, such as the dehydration of 3-HP to acrylic acid, which can occur under harsh acidic conditions.[3] The mild reaction temperature preserves the integrity of both the substrate and the product. Immobilization of the enzyme allows for easy recovery and reuse, similar to a heterogeneous catalyst.[16]

Step-by-Step Protocol:

-

Reactor Setup: In a 100 mL screw-cap flask, combine 3-hydroxypropanoic acid (e.g., 0.05 mol, 4.5 g) and ethanol (e.g., 0.15 mol, 8.7 mL, 3 equivalents). A non-polar solvent like toluene or hexane can be added to facilitate the reaction, along with molecular sieves to sequester the water byproduct.

-

Catalyst Addition: Add immobilized lipase (e.g., Novozym 435, 10% by weight of the limiting reagent).

-

Reaction: Place the flask in an orbital shaker incubator set to 40-50 °C and 200 rpm. The reaction is typically slower than acid-catalyzed methods and may require 24-72 hours for high conversion.

-

Catalyst Removal: Separate the immobilized enzyme by simple filtration. The enzyme can be washed with the reaction solvent, dried under vacuum, and stored for subsequent use.

-

Purification: Remove the solvent and excess ethanol by rotary evaporation. The crude product can then be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Physical Properties: Colorless to pale yellow liquid.[1]

-

Spectroscopy:

-

¹H NMR: Expected signals include a triplet for the methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, and two triplets for the two methylene groups of the propanoate backbone, along with a broad singlet for the hydroxyl proton.

-

¹³C NMR: Will show five distinct carbon signals corresponding to the molecular structure.

-

FT-IR: Characteristic peaks will include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a strong C=O stretch for the ester (~1730 cm⁻¹), and C-O stretches.

-

Conclusion and Future Outlook

The synthesis of this compound from 3-hydroxypropanoic acid is a fundamental and important transformation. While traditional homogeneous acid catalysis is effective, modern methodologies employing heterogeneous catalysts like Amberlyst-15 or biocatalysts such as immobilized lipases offer significant advantages in terms of environmental impact, process safety, and product purification. These "green" approaches align with the principles of sustainable chemistry, reducing waste and improving the overall efficiency of chemical manufacturing.[20][21] For researchers and developers, the choice of method will depend on factors such as scale, cost, and the required purity of the final product. The protocols and insights provided in this guide offer a solid foundation for the successful and efficient synthesis of this valuable chemical intermediate.

References

- US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents. (n.d.).

- US20160348137A1 - Method For Producing Esters of 3-Hydroxypropionic Acid - Google Patents. (n.d.).

-

Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - SciELO. (n.d.). Retrieved January 5, 2026, from [Link]

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

-

Amberlyst-15 in organic synthesis - Arkat USA. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst. (n.d.). Retrieved January 5, 2026, from [Link]

-

Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous catalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fischer Esterification. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

This compound, 623-72-3 - The Good Scents Company. (n.d.). Retrieved January 5, 2026, from [Link]

-

Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Efficient biosynthesis of 3-hydroxypropionic acid from ethanol in metabolically engineered Escherichia coli | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

-

Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 5, 2026, from [Link]

-

Designing Green Catalysts for Environmentally Friendly Organic Reactions. (2025, July 10). International Journal of Engineering and Science Research. Retrieved January 5, 2026, from [Link]

-

Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

-

mechanism for the esterification reaction - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]

-

Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

-

Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (n.d.). Retrieved January 5, 2026, from [Link]

-

3-Hydroxypropionic acid - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

-

Reactive Distillation for Esterification of Bio-based Organic Acids. (2006, September 30). Retrieved January 5, 2026, from [Link]

- KR20180085746A - Preparation of esters of 3-hydroxypropionic acid and acrylic acid - Google Patents. (n.d.).

-

Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15. (2009, June 1). International Journal of Chemical Kinetics. Retrieved January 5, 2026, from [Link]

-

Synthesis routes for 3-hydroxypropionic acid from renewable sources.... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis of Mthis compound by Hydroesterification of Ethylene Oxide over Dicobalt Octacarbonyl Catalyst - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Green Catalysts and/or Green Solvents for Sustainable Multi-Component Reactions - MDPI. (2024, September 4). Retrieved January 5, 2026, from [Link]

-

Mechanisms of Esterification Reaction Class. - YouTube. (2024, February 19). Retrieved January 5, 2026, from [Link]

Sources

- 1. CAS 623-72-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

- 3. 3-Hydroxypropionic acid - Wikipedia [en.wikipedia.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. athabascau.ca [athabascau.ca]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. cerritos.edu [cerritos.edu]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. This compound|lookchem [lookchem.com]

- 18. This compound | 623-72-3 [sigmaaldrich.com]

- 19. This compound | 623-72-3 | FE122905 [biosynth.com]

- 20. ijesr.org [ijesr.org]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of ethyl 3-hydroxypropanoate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. With a molecular weight of 118.13 g/mol , this compound serves as a critical building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document delves into its chemical and physical properties, provides detailed methodologies for its synthesis and characterization, and explores its applications, offering field-proven insights into its practical use.

Core Molecular and Physical Properties

This compound, with the chemical formula C₅H₁₀O₃, is a clear, colorless to light yellow liquid.[1] Its structure features both a hydroxyl group and an ethyl ester, bestowing upon it a unique reactivity profile that is highly valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 118.13 g/mol | [2][3] |

| Chemical Formula | C₅H₁₀O₃ | [2][3] |

| CAS Number | 623-72-3 | [4] |

| Boiling Point | 187 °C at 760 mmHg | [1] |

| Density | 1.054 g/cm³ | [2] |

| Flash Point | 86 °C | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity (typical) | >95.0% (GC) | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several routes. One common and effective laboratory-scale method is the acid-catalyzed esterification of 3-hydroxypropanoic acid with ethanol. This method is favored for its straightforward procedure and relatively high yields.

Diagram 1: Synthesis of this compound via Fischer Esterification

Caption: Fischer esterification of 3-hydroxypropanoic acid with ethanol.

Experimental Protocol: Fischer Esterification

Materials:

-

3-hydroxypropanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-hydroxypropanoic acid and a 3-fold molar excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. This multi-faceted approach provides a self-validating system, ensuring the structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The ethyl group will exhibit a triplet and a quartet, while the two methylene groups of the propanoate chain will appear as triplets. The hydroxyl proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Source: Adapted from typical values for similar compounds.[7]

Diagram 2: Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic validation of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.[4][6] The electron ionization mass spectrum of this compound will show a molecular ion peak at m/z 118.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals due to its bifunctional nature.[8][9] The hydroxyl and ester groups can be selectively modified to introduce desired functionalities into a target molecule.

One key application is in the synthesis of chiral compounds. For instance, the hydroxyl group can be used to introduce stereocenters, which are crucial for the biological activity of many drugs.[10] It can also serve as a linker in the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Safe Handling and Storage

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] It should be used in a well-ventilated area or a chemical fume hood.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from heat, sparks, and open flames.[1][12]

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025, August 22). This compound | CAS#:623-72-3. Retrieved from [Link]

-

SciELO. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxypropanoic acid ethyl ester. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | 623-72-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound | 623-72-3 | FE122905 [biosynth.com]

- 3. 623-72-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | C5H10O3 | CID 12870589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy this compound | 623-72-3 [smolecule.com]

- 9. This compound [myskinrecipes.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | CAS#:623-72-3 | Chemsrc [chemsrc.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-Hydroxypropanoate

This compound (CAS No: 623-72-3) is a bifunctional organic molecule possessing both a hydroxyl and an ester group.[1][2] This structure makes it a valuable chiral building block and intermediate in the synthesis of a wide array of more complex molecules. Its applications are particularly notable in the pharmaceutical and fine chemical industries, where it serves as a precursor for various active pharmaceutical ingredients (APIs) and specialty chemicals.[3][4] An in-depth understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in chemical synthesis, process development, purification, and quality control.

This guide provides a detailed examination of the boiling point and density of this compound, complete with experimental protocols for their accurate determination. The methodologies described are grounded in established principles of physical organic chemistry and are designed to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

The accurate characterization of a compound begins with its fundamental physical constants. These values are crucial for reaction setup, solvent selection, purification process design (e.g., distillation), and for confirming the identity and purity of the substance.

| Property | Value | Source(s) |

| CAS Number | 623-72-3 | [1][2] |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][5] |

| Boiling Point | ~187.5 °C at 760 mmHg | |

| Density | ~1.054 g/cm³ | [5] |

| Appearance | Colorless to Light yellow clear liquid | |

| Purity (Typical) | >95% (GC) |

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a pure compound, the boiling point is a sharp, constant value at a given pressure and serves as a key indicator of its identity and purity. Impurities can lead to an elevation or a range in the observed boiling point.[7]

Principle of the Capillary Method (Thiele Tube)

The most common and microscale-compatible method for determining the boiling point of a liquid is the capillary method. This technique involves heating a small sample of the liquid along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, the liquid will boil and its vapor will fill the capillary tube. Upon slight cooling, the vapor in the capillary contracts, drawing the liquid into the tube. The temperature at which the liquid just begins to enter the capillary upon cooling is the boiling point.

Experimental Protocol

-

Preparation : Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.[8]

-

Sample Assembly : Attach a small fusion tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the fusion tube.

-

Capillary Insertion : Place the sealed capillary tube (sealed end up) into the fusion tube containing the liquid sample.[8]

-

Heating : Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat is distributed evenly.

-

Observation (Heating Phase) : Gently heat the side arm of the Thiele tube.[9] As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

-

Observation (Cooling Phase) : Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.

-

Validation : A sharp, reproducible boiling point is indicative of a pure compound. For a self-validating system, repeat the determination at least twice. The readings should agree within 1-2 °C.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[10] It is temperature-dependent and is a valuable parameter for substance identification, purity assessment, and for converting mass to volume, which is often required in synthetic protocols.

Principle of Digital Density Measurement

Modern digital density meters operate on the principle of an oscillating U-tube, a method covered by the ASTM D4052 standard.[10][11] A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube. The tube is then electromagnetically excited to oscillate at its characteristic frequency. This frequency is dependent on the mass of the tube and its contents. By measuring the change in frequency when the tube is filled with the sample compared to when it is filled with a reference standard (like air and deionized water), the density of the sample can be precisely calculated.[12]

Experimental Protocol

-

Calibration : Before measurement, the instrument must be calibrated. This is typically a two-point calibration using dry air and high-purity, degassed deionized water. The instrument's software uses the known densities of these standards at the measurement temperature to establish a calibration curve.

-

Temperature Equilibration : Set the desired measurement temperature on the instrument (e.g., 20 °C or 25 °C) and allow the oscillating tube to equilibrate.

-

Sample Introduction : Inject a small, bubble-free aliquot of this compound into the measurement cell using a syringe.[11] It is critical to ensure no air bubbles are present in the U-tube, as they will significantly affect the measured frequency and lead to inaccurate density values.[11]

-

Measurement : The instrument will automatically measure the oscillation period and calculate the density. The reading should be allowed to stabilize before being recorded.

-

Cleaning : After each measurement, the cell must be thoroughly cleaned with appropriate solvents (e.g., ethanol followed by acetone) and dried completely to prevent cross-contamination.

-

Validation : For a self-validating system, perform multiple measurements of the same sample until a consistent reading (e.g., ±0.0001 g/cm³) is obtained. The result can then be compared to the literature value.

Caption: Workflow for Density Determination using a Digital Density Meter.

Applications in Research and Drug Development

This compound's utility as an intermediate is well-established.[3] In pharmaceutical synthesis, it can be a starting material for creating more complex chiral molecules. The hydroxyl group provides a reactive site for further functionalization, while the ester group can be hydrolyzed or transformed as needed. Its bifunctional nature allows it to be incorporated into a variety of molecular scaffolds, contributing to the development of novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

References

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. [Link]

-

ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Ayalytical. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. StuDocu. [Link]

-

Density Measurement and Density Standards. Reagecon Knowledge Centre. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

Liquid Density Measurement US Lab. MaTestLab. [Link]

-

This compound | CAS#:623-72-3. Chemsrc. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound, 623-72-3. The Good Scents Company. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound, 623-72-3 [thegoodscentscompany.com]

- 5. 623-72-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 13. This compound | CAS#:623-72-3 | Chemsrc [chemsrc.com]

A Technical Guide to the Solubility of Ethyl 3-hydroxypropanoate in Organic Solvents

Abstract

Ethyl 3-hydroxypropanoate (E3HP) is a versatile bifunctional molecule with significant potential in the synthesis of fine chemicals, polymers, and pharmaceuticals. Its utility in these applications is fundamentally governed by its solubility in various organic solvents, which dictates reaction kinetics, crystallization behavior, and purification strategies. This in-depth technical guide provides a comprehensive framework for understanding and predicting the solubility of E3HP. In the absence of extensive empirical solubility data in the public domain, this guide leverages the powerful Hansen Solubility Parameters (HSP) as a predictive tool, using the closely related structural isomer, ethyl 2-hydroxypropanoate (ethyl lactate), as a validated proxy. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the gravimetric determination of solubility, empowering researchers to generate precise data for their specific solvent systems. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 623-72-3) is an ester of 3-hydroxypropanoic acid, a key platform chemical derivable from renewable resources.[1] Its structure, featuring both a hydroxyl and an ester functional group, makes it a valuable chiral building block and a precursor to polymers like poly(3-hydroxypropanoate). The efficiency of synthetic routes and the purity of the final products are critically dependent on the choice of solvent. A well-chosen solvent can enhance reaction rates, improve yields, and facilitate the isolation of the desired product through selective crystallization or extraction.

Conversely, a poor understanding of solubility can lead to process inefficiencies, low yields, and difficulties in purification. Therefore, a robust understanding of E3HP's solubility profile across a range of organic solvents is not merely academic but a practical necessity for its successful application in research and industry.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility, but a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2]

Each solvent and solute can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional "Hansen space" can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [3]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility.

Hansen Solubility Parameters for this compound (via Analogue)

-

δD (Dispersion): 16.0 MPa⁰·⁵

-

δP (Polar): 7.6 MPa⁰·⁵

-

δH (Hydrogen Bonding): 12.5 MPa⁰·⁵[4]

These values reflect a molecule with moderate dispersion forces, significant polarity due to the ester and hydroxyl groups, and a strong capacity for hydrogen bonding.

Predicted Solubility of this compound in Common Organic Solvents

By calculating the Hansen distance (Ra) between our proxy for E3HP (ethyl lactate) and a range of common organic solvents, we can predict its relative solubility. A lower Ra value suggests better solubility. The following table summarizes the HSP for various solvents and the calculated Ra, ranking them from most to least favorable for dissolving E3HP.

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (Predicted Solubility) | Classification |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 5.0 | Excellent |

| Ethanol | 15.8 | 8.8 | 19.4 | 7.1 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 7.3 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.4 | Good |

| 2-Propanol | 15.8 | 6.1 | 16.4 | 7.4 | Good |

| 1-Butanol | 16.0 | 5.7 | 15.8 | 7.4 | Good |

| Methanol | 14.7 | 12.3 | 22.3 | 10.9 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | 13.5 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | 15.4 | Poor |

| Cyclohexane | 16.8 | 0.0 | 0.2 | 16.1 | Very Poor |

(Data for solvent HSPs sourced from multiple references[3][4][5][6])

This predictive table suggests that E3HP will exhibit the highest solubility in polar aprotic solvents like DMF and good solubility in polar protic solvents like ethanol and other short-chain alcohols, as well as ketones like acetone. Its solubility is predicted to be lower in nonpolar aromatic and aliphatic hydrocarbons like toluene and hexane.

Experimental Determination of Solubility: A Validated Protocol

While HSP provides a valuable predictive framework, empirical determination remains the gold standard for obtaining precise solubility data. The isothermal gravimetric method is a robust and widely used technique for this purpose.[3][5]

Principle

An excess of the solute (E3HP) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, a known mass or volume of the saturated solution is carefully separated and the solvent is evaporated. The mass of the remaining solute is then determined, allowing for the calculation of solubility.

Experimental Workflow Diagram

Caption: Isothermal Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostated shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Sampling: After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours, while maintaining the constant temperature. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.

-

Gravimetric Analysis:

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a vacuum oven at a temperature well below the boiling point of E3HP is recommended.

-

Once the solvent is fully evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) and dry the residue to a constant weight.

-

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / Volume of aliquot (mL) * 100

Factors Influencing the Solubility of this compound

-

Solvent Polarity and Hydrogen Bonding: As predicted by the HSP model, the polarity and hydrogen bonding capacity of the solvent are the most critical factors. The hydroxyl group in E3HP can act as a hydrogen bond donor, and both the hydroxyl and ester oxygens can act as hydrogen bond acceptors. Solvents that can participate in these interactions (e.g., alcohols, DMF) are expected to be effective at solvating E3HP.

-

Temperature: The dissolution of most solid solutes is an endothermic process, meaning solubility generally increases with temperature. For a liquid solute like E3HP, miscibility with other liquids is also often temperature-dependent. It is crucial to control and report the temperature at which solubility is determined.

-

Structural Isomerism: While ethyl lactate is a good proxy, the position of the hydroxyl group (at the 2- versus 3-position) can subtly influence intermolecular interactions and crystal lattice energies (if solidified), leading to slight differences in solubility. The 3-hydroxy position may experience less steric hindrance, potentially affecting its interaction with solvent molecules.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By employing the predictive power of Hansen Solubility Parameters with a validated analogue, researchers can make informed decisions on solvent selection for a variety of applications. The detailed experimental protocol for the gravimetric method further equips scientists with the tools to generate precise, application-specific solubility data. A thorough understanding of E3HP's solubility is a critical step in unlocking its full potential as a valuable chemical intermediate in the pharmaceutical and polymer industries.

References

- Adeeba Qureshi, Dr. Jigar Vyas and Dr. UM Upadhyay. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Anonymous. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- Union Petrochemical. (n.d.).

- ResearchGate. (n.d.). Hansen Solubility Parameters of toluene and xylene 48.

- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott.

- Stenutz, R. (n.d.).

- Hansen Solubility. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters.

- ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical...

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Park, K. (n.d.). HANSEN SOLUBILITY PARAMETERS.

- Scribd. (n.d.). Solubility Parameters: Solvents | PDF | Ethanol.

- Hansen Solubility. (n.d.). The HSP Sphere in VR.

- Park, K. (2000). Hansen Solubility Parameters 2000.pdf.

- SpecialChem. (2018). Hansen Solubility Parameters (HSP)

- Biosynth. (n.d.).

- ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , and δ H ) of the...

- Wikipedia. (n.d.). Hansen solubility parameter.

- YouTube. (2019). Introduction to the Hansen Solubility Parameters 5381 2019.

- ACS Omega. (n.d.).

Sources

- 1. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 5. unionpetrochemical.com [unionpetrochemical.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

Ethyl 3-hydroxypropanoate safety and hazards information

An In-Depth Technical Guide to the Safety and Hazards of Ethyl 3-hydroxypropanoate

Executive Summary

This compound (CAS No: 623-72-3), a valuable ester in organic synthesis, presents a moderate hazard profile that necessitates diligent safety protocols.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of its properties, hazards, and requisite handling procedures. The core objective is to foster a proactive safety culture by elucidating the causality behind established protocols, thereby ensuring the well-being of laboratory personnel and the integrity of research. Adherence to the principles and procedures outlined herein is critical for the safe and effective utilization of this compound.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's physical properties is paramount for predicting its behavior under various laboratory conditions and for designing appropriate safety measures. For instance, its classification as a combustible liquid with a relatively high boiling point informs fire prevention strategies and distillation procedures.[3]

| Property | Value | Source(s) |

| CAS Number | 623-72-3 | [4][5][6][7] |

| Molecular Formula | C₅H₁₀O₃ | [1][2][4][5][6] |

| Molecular Weight | 118.13 g/mol | [1][4][6][7] |

| Appearance | Colorless to Light Yellow Liquid | |

| Boiling Point | ~187 °C (@ 760 mmHg) | [3][5][7][8] |

| Flash Point | 79 - 86 °C | [3][5][7][8] |

| Density | ~1.054 g/cm³ | [1][5][8] |

| Purity | Typically ≥95% | [2][7] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[6] The "Warning" signal word indicates a moderate level of hazard.[5][6][7]

GHS Hazard Summary

| Hazard Class | GHS Pictogram | Code | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | GHS07 (Irritant) | H315 | Causes skin irritation | [1][5][6][7] |

| Serious Eye Damage/Irritation | GHS07 (Irritant) | H319 | Causes serious eye irritation | [1][6][7][8] |

| Specific Target Organ Toxicity | GHS07 (Irritant) | H335 | May cause respiratory irritation | [1][6][7][9] |

| Acute Toxicity (Oral) | GHS07 (Irritant) | H302 | Harmful if swallowed | [7] |

| Flammable Liquids | GHS07 (Combustible) | H227 | Combustible liquid |

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure prevention is essential, combining engineering controls with appropriate Personal Protective Equipment (PPE). The primary route of exposure to mitigate is inhalation of vapors and direct contact with the liquid.

Engineering Controls: The Primary Barrier

The causality for mandating specific engineering controls is based on the compound's potential to cause respiratory irritation.[6]

-

Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning chemical fume hood.[4] This is a non-negotiable control to maintain airborne concentrations below any potential irritation threshold and to protect personnel from inhaling vapors.

Personal Protective Equipment (PPE): The Secondary Barrier

PPE provides a direct barrier between the user and the chemical. The selection of PPE is dictated by the specific hazards of skin and eye irritation.[5][6]

Protocol for Donning and Doffing PPE:

-

Pre-Operational Inspection: Before entering the laboratory, inspect all PPE for signs of degradation, contamination, or damage.

-

Donning Sequence:

-

Wear appropriate laboratory clothing (e.g., a fully buttoned lab coat).[4]

-

Don chemical-resistant gloves (e.g., nitrile). Ensure gloves are of the correct size and have no visible punctures or tears.[4]

-

Don chemical safety goggles that provide a full seal around the eyes. Standard safety glasses are insufficient.[4]

-

-

Doffing Sequence (to prevent cross-contamination):

-

Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

-

Remove safety goggles.

-

Remove and properly store the lab coat.

-

Wash hands thoroughly with soap and water after handling the compound.[4]

-

Section 4: Safe Handling and Storage Protocols

Proper handling and storage are critical for preventing accidental exposures, fires, and degradation of the material.

Handling Protocol

-

Preparation: Ensure the work area within the fume hood is clean and uncluttered. Verify that all necessary equipment, including spill cleanup materials, is readily accessible.

-

Aliquoting: Use closed or covered vessels for transfers. Avoid handling methods that could generate aerosols.

-

Heating: When heating is required, use controlled methods such as a heating mantle or an oil bath. Avoid open flames.[4]

-

Post-Handling: Tightly close the container immediately after use.[4] Decontaminate the work surface thoroughly.

Storage Protocol

-

Location: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage at temperatures such as <15°C or 4°C to maintain purity.[1][2][7]

-

Container: Keep the compound in its original, tightly sealed container.[4]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4] Also, keep away from heat, sparks, and open flames.[4]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an emergency situation can significantly mitigate harm. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.

Emergency Response Workflow

Caption: Workflow for responding to emergencies involving this compound.

Detailed First-Aid Measures

-

After Inhalation: Remove the individual to fresh air. If symptoms such as coughing or difficulty breathing persist, seek immediate medical attention.[4]

-

After Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[4]

-

After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[4]

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for preventing hazardous reactions.